Methyl 5-(3-formylphenyl)nicotinate
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Overview
Description
Methyl 5-(3-formylphenyl)nicotinate is an organic compound with the molecular formula C14H11NO3 It is a derivative of nicotinic acid and contains a formyl group attached to a phenyl ring, which is further connected to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-formylphenyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-(3-formylphenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-formylphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(3-carboxyphenyl)nicotinic acid.
Reduction: 5-(3-hydroxymethylphenyl)nicotinate.
Substitution: Various nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 5-(3-formylphenyl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(3-formylphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The nicotinate moiety may also influence cellular processes by modulating the activity of enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-formylphenyl)nicotinate
- Methyl 2-(3-formylphenyl)propanoate
- Methyl 1-(4-formylphenyl)-3-cyclopentene-1-carboxylate
Uniqueness
Methyl 5-(3-formylphenyl)nicotinate is unique due to the specific positioning of the formyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
Molecular Formula |
C14H11NO3 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 5-(3-formylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)13-6-12(7-15-8-13)11-4-2-3-10(5-11)9-16/h2-9H,1H3 |
InChI Key |
AGZOQESXUQXJTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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